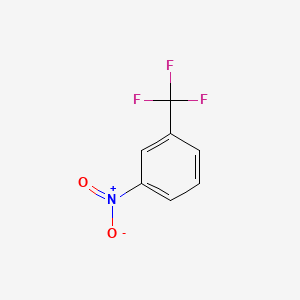

3-Nitrobenzotrifluoride

Descripción

Historical Context and Discovery of 3-Nitrobenzotrifluoride Research

The development and study of this compound are intrinsically linked to the broader advancements in benzotrifluoride (B45747) chemistry that gained momentum in the mid-20th century. As the demand for specialized fluorinated compounds grew, particularly for pharmaceutical and agrochemical applications, research into various substituted benzotrifluorides intensified.

The synthesis of this compound is primarily achieved through the nitration of benzotrifluoride. guidechem.comprepchem.com This reaction typically involves treating benzotrifluoride with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. prepchem.comgoogle.com The conditions of this reaction, including temperature and the concentration of the acids, are controlled to favor the formation of the meta-isomer, which is the predominant product. guidechem.comprepchem.com Early patent literature from the latter half of the 20th century documents systematic efforts to optimize these synthetic routes to achieve high yields and purity. google.com

The initial focus of research was on establishing efficient and scalable methods for its production, driven by its potential as a key building block for more complex molecules. google.com The relative stability of the trifluoromethyl group to hydrolysis under nitration conditions was a crucial factor that enabled its successful synthesis and subsequent use. google.com

Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a wide array of organic compounds, finding significant application in both industrial and research settings. guidechem.comchemimpex.com Its utility stems from the reactivity of the nitro group, which can be readily transformed into other functional groups, most notably an amino group (-NH₂), to produce 3-aminobenzotrifluoride. prepchem.comacs.org This reduction is a common and critical step in many synthetic pathways.

In the realm of agrochemicals , this compound is a precursor to various herbicides. nbinno.comprepchem.com For instance, its derivative, 3-aminobenzotrifluoride, is a key intermediate in the synthesis of the herbicide fluometuron. prepchem.com

In medicinal chemistry , the trifluoromethyl group is a highly sought-after moiety due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound provides a convenient scaffold for introducing this group into pharmaceutical molecules. chemimpex.com It is a building block in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com For example, it is used in the synthesis of the antifungal agent fluconazole. nbinno.com

The compound's reactivity is also exploited in various organic transformations beyond simple reduction, including cross-coupling reactions where the electron-withdrawing nature of its substituents plays a key role. nbinno.comchemimpex.com

Overview of Research Trajectories and Future Prospects

Current research involving this compound continues to explore its synthetic utility and potential applications. One area of focus is the development of greener and more efficient synthetic methodologies. For example, recent studies have investigated the electrochemical reduction of nitrobenzotrifluorides as a scalable and environmentally friendlier alternative to traditional chemical reduction methods. acs.orgacs.org

Researchers are also investigating the photochemical properties of nitrobenzotrifluoride derivatives. Studies on the photodegradation of these compounds contribute to a better understanding of their environmental fate and can lead to the development of novel photochemical applications. acs.orgacs.org

The future prospects for this compound remain bright, particularly in the fields of medicinal and materials chemistry. Its role as a key building block for introducing the trifluoromethyl group ensures its continued importance in the development of new pharmaceuticals and agrochemicals with enhanced efficacy. chemimpex.comfluoride.ltd Furthermore, its derivatives are being explored for the creation of advanced materials, where the trifluoromethyl group can impart desirable properties like thermal stability and chemical resistance. chemimpex.com The ongoing exploration of its reactivity and the development of novel synthetic transformations will likely expand its applications in the years to come. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNAMGUAXHGCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025794 | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992), Pale straw-colored liquid; [HSDB] | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 203 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

214 °F (NTP, 1992), 103 °C OC. | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), SOL IN ORGANIC SOLVENTS; INSOL IN WATER | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.437 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.437 @ 15.5 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.59 (AIR= 1) | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE STRAW, THIN OILY LIQ | |

CAS No. |

98-46-4 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6L7C6HW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27.7 °F (NTP, 1992), FP: -5.0 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 3 Nitrobenzotrifluoride and Its Derivatives

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound is of significant industrial importance, as these compounds serve as key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals google.comnbinno.comgoogle.com. Methodologies for introducing a nitro group onto a halogenated benzotrifluoride (B45747) precursor are a central focus of research, with an emphasis on improving yield, selectivity, and process safety.

4-Chloro-3-nitrobenzotrifluoride is a crucial intermediate, particularly in the synthesis of herbicides and trifluoromethoxylated aniline (B41778) derivatives nbinno.com. It is primarily synthesized through the nitration of 4-chlorobenzotrifluoride (also known as p-trifluoromethyl chlorobenzene) nih.gov.

The conventional method for synthesizing 4-chloro-3-nitrobenzotrifluoride involves the electrophilic nitration of p-trifluoromethyl chlorobenzene. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, known as mixed acid nitration google.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The trifluoromethyl group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-para-directing group. The substitution pattern is therefore a result of the combined directing effects of these two substituents.

The traditional mixed acid process, however, suffers from several drawbacks, including the use of highly corrosive acids, significant acid waste, and potential for runaway reactions, which has prompted research into cleaner and safer alternatives google.com.

A significant advancement in the synthesis of 4-chloro-3-nitrobenzotrifluoride is the use of ionic liquids (ILs) as both catalysts and solvents, offering a greener alternative to the conventional mixed acid process google.comgoogle.comnih.gov. Ionic liquids are salts with low melting points that can replace volatile organic solvents and corrosive acids, often leading to easier product separation and catalyst recycling nih.govscispace.com.

In one method, p-trifluoromethyl chlorobenzene is reacted with ammonium (B1175870) nitrate (B79036) using an ionic liquid as the catalyst and solvent. This approach avoids the direct use of nitric acid and concentrated sulfuric acid, reducing corrosion and environmental pollution google.com. Another innovative method employs an ionic liquid with a heteropolyacid anion structure as the catalyst with nitric acid as the nitrating agent. This system demonstrates high catalytic activity, requires smaller quantities of catalyst, and the ionic liquid can be recycled google.com.

Research has explored various ionic liquids, such as 1-ethyl-3-methylimidazolium salts, which have proven effective as solvents for electrophilic nitration with different nitrating systems nih.govscispace.com. The use of these systems can lead to high yields and offers advantages in terms of process safety and sustainability google.comgoogle.com.

Table 1: Synthesis of 4-Chloro-3-nitrobenzotrifluoride using Ionic Liquids

| Nitrating Agent | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium Nitrate | Ionic Liquid | 50 | 4 | 83 | google.com |

| Ammonium Nitrate | Ionic Liquid | 70 | 8 | 83 | google.com |

| Ammonium Nitrate | Ionic Liquid | 70 | 9 | 85 | google.com |

| 100% Nitric Acid | Heteropolyacid Ionic Liquid | 20 | 1 | 83 | google.com |

| 100% Nitric Acid | Heteropolyacid Ionic Liquid | 50 | 5 | 95 | google.com |

| 100% Nitric Acid | Heteropolyacid Ionic Liquid | 50 | 5 | 96 | google.com |

Kinetic studies on the nitration of similar compounds, like chlorobenzene and p-nitrochlorobenzene, reveal that the reaction rate is influenced by factors such as the concentration of the mixed acids, temperature, and agitation speed (which affects mass transfer) dntb.gov.uaresearchgate.net. For example, in the nitration of chlorobenzene, the initial rates are often governed by a combination of chemical kinetics and mass transfer limitations beilstein-journals.org. The introduction of a nitro group into the chlorobenzene molecule significantly decelerates the rate of a subsequent nitration, indicating the strong deactivating effect of the nitro group researchgate.net.

Process optimization in these heterogeneous systems often involves the use of continuous-flow microreactors. These systems offer enhanced mass and heat transfer, allowing for better temperature control and improved safety compared to traditional batch reactors soton.ac.ukdntb.gov.ua. By using microreactors, it is possible to obtain more accurate kinetic data under homogeneous conditions, which can then be used to model and optimize the industrial process dntb.gov.ua.

4-Fluoro-3-nitrobenzotrifluoride is another valuable halogenated derivative used in chemical synthesis sigmaaldrich.com. The primary route to this compound is the nitration of 3-fluorobenzotrifluoride.

The synthesis of 4-fluoro-3-nitrobenzotrifluoride (along with its isomer 5-fluoro-2-nitrobenzotrifluoride) via the nitration of 3-fluorobenzotrifluoride has been effectively demonstrated using continuous-flow millireactor systems acs.orgsemanticscholar.org. Continuous-flow reactors, particularly at the micro- or milli-scale, offer significant advantages for highly exothermic and fast reactions like nitration beilstein-journals.orgbeilstein-journals.org. These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, residence time), and enhanced safety by minimizing the volume of hazardous reactants at any given time soton.ac.ukbeilstein-journals.org.

In this process, 3-fluorobenzotrifluoride is reacted with a mixed acid (sulfuric and nitric acid) within the millireactor. The efficient mixing and heat exchange characteristics of the reactor allow the reaction to be performed under controlled conditions, leading to high yields and selectivity semanticscholar.org. The use of such systems represents a modern approach to chemical manufacturing, aligning with the principles of process intensification and green chemistry acs.org. This methodology provides a safer and more efficient protocol compared to traditional batch processing for producing fluorinated nitroaromatic compounds semanticscholar.org.

Synthesis of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride

The synthesis of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride can be effectively achieved through nucleophilic aromatic substitution, specifically via a halogen exchange reaction.

A primary method for the synthesis of 3-chloro-4-fluoro-5-nitrobenzotrifluoride involves the substitution of a chlorine atom with a fluorine atom on a precursor molecule. The starting material for this synthesis is 3,4-dichloro-5-nitrobenzotrifluoride. googleapis.com This compound is reacted with an alkali metal fluoride (B91410) to facilitate the halogen exchange.

In a typical procedure, 3,4-dichloro-5-nitrobenzotrifluoride is heated with anhydrous potassium fluoride. googleapis.com The reaction is often carried out in the presence of a phase-transfer catalyst, such as tetramethylammonium chloride, to enhance the reaction rate and yield. The mixture is maintained at an elevated temperature, generally between 120°C and 140°C, for several hours to ensure the completion of the reaction. googleapis.com Following the reaction period, the mixture is cooled and subjected to a workup procedure involving dilution with a solvent like methylene chloride, filtration, and subsequent distillation of the filtrate to isolate the final product, 3-chloro-4-fluoro-5-nitrobenzotrifluoride. googleapis.com This process has been reported to yield the desired product in approximately 67% yield. googleapis.com

| Reactant | Reagent | Catalyst | Temperature | Time | Yield |

| 3,4-dichloro-5-nitrobenzotrifluoride | Anhydrous potassium fluoride | Tetramethylammonium chloride | 120-140°C | ~7 hours | 67% |

Synthesis of Alkylated and Other Substituted this compound Derivatives

The core structure of this compound can be modified to introduce various substituents, including alkyl and cyano groups, through targeted synthetic strategies.

The introduction of a methyl group at the 2-position of this compound is a key transformation for creating this derivative. The process involves the formation of 2-methyl-3-nitrobenzotrifluoride, which can then be further modified, for instance, by the reduction of its nitro group. chemicalbook.com

A common method to synthesize 2-methyl-3-nitrobenzotrifluoride is by reacting this compound with dimethyloxosulfonium methylide. boulingchem.com This reactive intermediate is typically generated in situ from a trimethylsulfoxonium halide, such as trimethylsulfoxonium iodide, and a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

The reaction proceeds by the addition of the base to a suspension of the trimethylsulfoxonium halide in the solvent, leading to the formation of the ylide. This compound is then added to this mixture. chemicalbook.com After stirring for a period at room temperature, the reaction is quenched with water, and the product is extracted using a solvent like di-isopropyl ether. The organic extracts are then washed, dried, and evaporated to yield the crude product. chemicalbook.com Purification via distillation under reduced pressure affords 2-methyl-3-nitrobenzotrifluoride as a pale-yellow oil, with reported yields around 32%. chemicalbook.com

| Starting Material | Reagent | Base/Solvent | Product | Yield |

| This compound | Trimethylsulfoxonium iodide | Sodium Hydride / DMSO | 2-Methyl-3-nitrobenzotrifluoride | 32% |

The nitro group of 2-methyl-3-nitrobenzotrifluoride can be selectively reduced to form 3-amino-2-methylbenzotrifluoride. This is a standard transformation in organic synthesis, often accomplished through catalytic hydrogenation. chemicalbook.com

In a representative procedure, a solution of 2-methyl-3-nitrobenzotrifluoride in a solvent such as methanol is stirred under a nitrogen atmosphere. A palladium on charcoal (10% w/w) catalyst is added to the mixture. chemicalbook.com The reaction mixture is then warmed to approximately 40-45°C, and hydrogen gas is passed through the solution at atmospheric pressure. chemicalbook.com The progress of the reduction is monitored by thin-layer chromatography. Once the reaction is complete, typically after 4-5 hours, the solution is cooled, and the catalyst is removed by filtration to yield the desired amino compound. chemicalbook.com This method is part of a multi-step process to produce 3-amino-2-methylbenzotrifluoride from benzotrifluoride. chemicalbook.com

| Starting Material | Catalyst | Solvent | Temperature | Time | Product |

| 2-Methyl-3-nitrobenzotrifluoride | 10% Palladium on charcoal | Methanol | 40-45°C | 4-5 hours | 3-Amino-2-methylbenzotrifluoride |

The synthesis of 3-cyano-5-nitrobenzotrifluoride can be approached via a two-step process starting from this compound. This involves the introduction of a halogen at the 5-position, which is subsequently replaced by a cyano group.

First, the precursor 3-bromo-5-nitrobenzotrifluoride is synthesized. This is achieved by the bromination of this compound. The reaction is carried out by treating a solution of this compound in dichloromethane (B109758) with sulfuric acid. chemicalbook.com The resulting mixture is warmed, and a brominating agent, such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, is added portion-wise. chemicalbook.com The reaction is stirred for an extended period to ensure high conversion. After workup and purification by distillation, 3-bromo-5-nitrobenzotrifluoride is obtained in high yield (approximately 89.6%). chemicalbook.com

The subsequent conversion of the bromo-substituent to a cyano group is typically accomplished through a Rosenmund-von Braun reaction. organic-chemistry.org This reaction involves heating the aryl halide (3-bromo-5-nitrobenzotrifluoride) with copper(I) cyanide, often in a high-boiling polar solvent like DMF, nitrobenzene (B124822), or pyridine. organic-chemistry.org The reaction proceeds via an oxidative addition/reductive elimination mechanism on the copper center, resulting in the substitution of the bromine atom with a cyano group to form the target compound, 3-cyano-5-nitrobenzotrifluoride. organic-chemistry.org

Synthesis of 3-Cyano-5-nitrobenzotrifluoride

Preparation from 3-Chloro-5-nitrobenzotrifluoride

The transformation of 3-chloro-5-nitrobenzotrifluoride to this compound involves the selective removal of the chlorine atom, a process known as hydrodechlorination. This reaction presents a significant chemical challenge, as the nitro group is also susceptible to reduction under many hydrogenating conditions. Therefore, achieving high chemoselectivity—the preferential reaction of one functional group over another—is paramount.

Catalytic Approach:

A promising approach involves catalytic hydrogenation using a heterogeneous catalyst. Palladium (Pd)-based catalysts are widely employed for hydrodechlorination due to their high activity. To achieve the desired selectivity, the catalyst support and reaction conditions must be carefully controlled.

Potential catalyst systems could include palladium on a support with specific properties, such as palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO₃), sometimes modified with a "poison" like quinoline or a lead-based additive (Lindlar's catalyst) to temper the catalyst's activity and prevent over-reduction of the nitro group.

Reaction Conditions:

The reaction would typically be carried out in a solvent under a hydrogen atmosphere. The choice of solvent can influence the reaction's selectivity. The pressure of hydrogen gas is a critical parameter to control; lower pressures are generally favored to avoid the reduction of the nitro group. Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst, can sometimes offer better selectivity compared to using molecular hydrogen.

A hypothetical reaction scheme is presented below:

Reaction Scheme:

Reaction Mechanisms and Reactivity of 3 Nitrobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike the more common electrophilic aromatic substitution reactions seen with benzene (B151609) and its electron-rich derivatives, SNAr reactions occur readily on electron-poor aromatic systems. masterorganicchemistry.com The reaction generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. chemistrysteps.comwikipedia.org

The trifluoromethyl (-CF3) group is a potent activating group in SNAr reactions due to its strong electron-withdrawing inductive effect (-I effect). nih.gov The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring, reducing its electron density and making it more electrophilic. This increased electrophilicity facilitates the initial attack by a nucleophile, which is typically the rate-determining step of the reaction. libretexts.org The -CF3 group is recognized as one of the substituents that can sufficiently stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy of the substitution. libretexts.org

The nitro (-NO2) group is one of the most powerful activating groups for SNAr reactions. wikipedia.org It activates the aromatic ring through both a strong inductive effect (-I) and a powerful resonance effect (-M or -R). The nitro group can delocalize the negative charge of the anionic intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comchemistrysteps.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group. byjus.comchemistrysteps.comcsbsju.edu When the nitro group is in the meta position, as in 3-Nitrobenzotrifluoride relative to the 1-position, it cannot stabilize the intermediate via resonance, though its strong inductive effect still contributes significantly to the activation of the ring. byjus.com

The SNAr reaction of this compound typically proceeds through a well-established two-step pathway. nih.gov While some SNAr reactions have been proposed to be concerted, the stepwise mechanism is generally accepted for substrates activated by nitro groups. springernature.com

The most common mechanism for SNAr reactions is the addition-elimination pathway. byjus.com This process involves two distinct steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate called a Meisenheimer complex. chemistrysteps.com This step is generally slow and rate-determining because it involves the disruption of the ring's aromaticity, which is energetically unfavorable. chemistrysteps.comlibretexts.org

Elimination: The aromaticity of the ring is restored in a fast step where the leaving group is expelled, taking its bonding electrons with it. csbsju.edu

The choice of solvent significantly impacts the rate of SNAr reactions. Polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and Acetonitrile (B52724) are particularly effective at accelerating these reactions. acsgcipr.orgrsc.org These solvents are capable of solvating cations well but are poor at solvating anions. When a nucleophile is introduced as a salt (e.g., NaOCH3), the solvent molecules surround the cation, leaving the anion (the nucleophile) relatively "bare" and highly reactive.

Research comparing SNAr reactions in Acetonitrile and DMSO has revealed differences in reaction pathways. For example, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778), the primary mechanism in acetonitrile is a base-catalyzed pathway. In contrast, reactions in DMSO proceed through both uncatalyzed and base-catalyzed pathways. rsc.org The use of aprotic solvents can sometimes alter which step of the mechanism is rate-determining by failing to assist in the departure of the leaving group through hydrogen bonding, which can slow the elimination step relative to the initial addition. nih.gov

| Solvent | Observed Reaction Pathway(s) | General Characteristics |

|---|---|---|

| Acetonitrile | Primarily base-catalyzed pathways observed in studies with aniline nucleophiles. rsc.org | Polar aprotic solvent, enhances nucleophilicity. |

| DMSO | Both uncatalyzed and base-catalyzed pathways can occur. rsc.org | Highly polar aprotic solvent, strongly enhances nucleophilicity. |

Stereoelectronic effects are crucial in SNAr reactions. The stabilization of the Meisenheimer complex relies on the ability of the electron-withdrawing groups to align properly with the π-system of the ring to delocalize the negative charge. For instance, an ortho-nitro group, which may be twisted out of the plane of the ring in the ground state due to steric hindrance, tends to become more coplanar in the transition state to maximize resonance stabilization. nih.gov

Steric hindrance can significantly reduce the rate of SNAr reactions. The accessibility of the electrophilic carbon center to the incoming nucleophile is paramount. Bulky nucleophiles or bulky groups near the reaction site can impede the formation of the intermediate. A dramatic example is seen when comparing the reactivity of aniline and the slightly bulkier N-methylaniline with certain electrophilic aromatic substrates. In both Acetonitrile and DMSO, the reaction rate for N-methylaniline is reduced by a factor of approximately 100,000 compared to aniline. This massive decrease is attributed to increased steric hindrance during the formation of the zwitterionic intermediate and the subsequent proton transfer steps. rsc.org

| Nucleophile | Relative Rate Constant Factor | Attributed Cause |

|---|---|---|

| Aniline | 1 | Baseline reactivity. |

| N-methylaniline | ~1 x 10-5 | Increased steric hindrance from the N-methyl group impedes formation of the reaction intermediate. rsc.org |

Reaction Pathways and Rate-Determining Steps

Reduction Reactions of the Nitro Group

The reduction of the nitro group in this compound is a fundamental transformation, primarily leading to the formation of 3-trifluoromethylaniline. nih.gov

Conversion to 3-Trifluoromethylanilines

The conversion of this compound to 3-trifluoromethylaniline is a crucial step in the production of many commercial drugs and pesticides. acs.org This conversion is typically achieved through various reduction methods. acs.orggoogle.com

Metal-Based and Metal-Free Reduction Routes

Historically, metal-based reductions have been widely employed. Catalytic hydrogenation using catalysts like palladium on carbon is a common method for reducing the nitro group. google.com Another classic method is the Béchamp reduction, which uses metallic iron in an acidic medium. unimi.it However, this process is becoming less economically attractive due to the by-production of iron oxides. unimi.it Quantum chemical studies suggest that the reduction of nitroaromatic compounds on the surface of metallic iron involves the direct donation of electrons from the metal surface to the π* orbital of the nitrobenzene (B124822) derivative, which destabilizes the nitro group and facilitates the dissociation of the N-O bond. mdpi.com

In recent years, metal-free reduction methods have gained attention as greener alternatives. One such method involves the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which generates a dichlorosilylene (B1217353) species as the reducing agent. nih.govd-nb.info This method is mild, inexpensive, and has been successfully applied to both aromatic and aliphatic nitro compounds under continuous-flow conditions. nih.govd-nb.info Other metal-free approaches utilize diboron (B99234) reagents, which readily cleave N-O bonds, driven by the formation of stable B-O-B bonds. researchgate.net

Electrochemical Reduction Methodologies and Scalability

Electrochemical reduction offers a reagent-free and environmentally friendly alternative for the synthesis of 3-trifluoromethylanilines. acs.orgacs.org This method avoids the need for strong bases or expensive transition metal catalysts. researchgate.net The process is typically carried out in a divided electrolysis cell to prevent oxidation of the resulting aniline. acs.org The choice of cathode material is crucial, with materials like lead, graphite, glassy carbon, and stainless steel being effective due to their high overpotential for the competing hydrogen evolution reaction. acs.org

A key advantage of electrochemical reduction is its scalability. acs.org By translating a small-scale batch process to a continuous flow electrolysis setup, it is possible to produce 3-trifluoromethylaniline on a large scale, with reported yields of up to 107 grams per run. acs.org In this process, the cathodic conversion of this compound in a sulfuric acid/methanolic medium generates 3-trifluoromethylanilinium bisulfate, which precipitates and simplifies downstream processing. acs.orgacs.org

| Cathode Material | Isolated Yield of 3-Trifluoromethylanilinium bisulfate (%) |

|---|---|

| Lead (Pb) | 88 |

| Graphite (Cgr) | 83 |

| Glassy Carbon (GC) | 78 |

| Stainless Steel | 75 |

| Leaded Bronze (CuSn7Pb15) | 72 |

| Boron-Doped Diamond (BDD) | 70 |

| Platinum (Pt) | 55 |

Table 1: Effect of Cathode Material on the Isolated Yield of 3-Trifluoromethylanilinium bisulfate in Batch Electrolysis. acs.org

Selective Reduction Strategies

In molecules containing other reducible functional groups, the selective reduction of the nitro group is a significant challenge. For instance, in the presence of a nitrile group, a mixture of boron trifluoride etherate and sodium borohydride (B1222165) in 2-methyltetrahydrofuran (B130290) has been shown to selectively reduce the nitrile to a primary amine while leaving the aromatic nitro group intact. calvin.edu Conversely, achieving the selective reduction of the nitro group in the presence of other sensitive functionalities often requires careful selection of reagents and reaction conditions. For example, sodium borohydride, when used to reduce 4-chloro-3-nitrobenzotrifluoride, can lead to both the desired reductive dechlorination to form 3-aminobenzotrifluoride and the formation of the chlorinated amine. researchgate.net

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitro group (-NO2) and the trifluoromethyl group (-CF3). minia.edu.egorganicchemistrytutor.com

Regioselectivity and Directing Effects of Substituents

Both the nitro and trifluoromethyl groups are meta-directing deactivators. minia.edu.egwikipedia.org This means they direct incoming electrophiles to the positions meta to themselves. minia.edu.eg The electron-withdrawing nature of these groups is due to both inductive and resonance effects. khanacademy.orglibretexts.org

Trifluoromethyl Group (-CF3): This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. wikipedia.org This effect withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. minia.edu.egvanderbilt.edu There is no significant resonance effect for the -CF3 group. wikipedia.org

Nitro Group (-NO2): The nitro group is also a strong deactivator due to both a powerful electron-withdrawing inductive effect and a resonance effect (-M). organicchemistrytutor.comkhanacademy.org The nitrogen atom of the nitro group has a formal positive charge, which strongly attracts electrons from the ring. minia.edu.eg Resonance structures show that the ortho and para positions have a partial positive charge, making them less favorable for electrophilic attack. wikipedia.org

When both a -NO2 and a -CF3 group are present on the benzene ring, as in this compound, their directing effects reinforce each other. The positions meta to the -CF3 group are C5, and the positions meta to the -NO2 group are C1 and C5. Therefore, an incoming electrophile will predominantly substitute at the C5 position.

| Substituent | Effect on Reactivity | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -NO2 | Strongly Deactivating | Meta | Inductive & Resonance |

| -CF3 | Strongly Deactivating | Meta | Inductive |

Table 2: Directing Effects of Substituents on this compound. minia.edu.egwikipedia.org

Other Significant Transformations and Derivatizations

Beyond the common reduction of its nitro group, this compound serves as a versatile substrate for various other chemical transformations and derivatizations, enabling the synthesis of more complex molecules. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis. chemimpex.com These transformations are crucial for creating precursors for pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comguidechem.com

Ring Methylation

A notable derivatization of this compound is the introduction of a methyl group onto the aromatic ring. A specific process involves the methylation of this compound to form 3-nitro-2-methylbenzotrifluoride. google.com This reaction is a key step in a multi-step synthesis of 3-amino-2-methylbenzotrifluoride. google.com The methylation is achieved by reacting this compound with dimethyloxosulfonium methylide, which is generated in situ from a trimethyl sulphoxonium halide (such as the chloride or iodide) and a suitable base like sodium hydride. google.com The reaction is typically conducted in an aprotic solvent, such as dimethylsulfoxide or tetrahydrofuran, under an inert atmosphere. google.com

Table 1: Methylation of this compound

| Reactant | Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Trimethyl sulphoxonium iodide | Sodium hydride | Dimethylsulfoxide | 3-Nitro-2-methylbenzotrifluoride | 32% | google.com |

This transformation is significant as it introduces an additional substituent to the benzene ring, paving the way for further functionalization and the synthesis of specifically substituted aniline derivatives after subsequent reduction of the nitro group. google.com

Electrophilic Halogenation

The aromatic ring of this compound can also undergo electrophilic substitution, such as halogenation, despite the deactivating effects of the existing substituents. For example, this compound can be brominated to produce 1-bromo-3-nitro-5-trifluoromethyl-benzene. chemicalbook.com This reaction is typically carried out using a brominating agent in the presence of a strong acid. One documented procedure uses 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the bromine source and sulfuric acid in a dichloromethane (B109758) solvent. chemicalbook.com The reaction proceeds with a high degree of conversion, affording the brominated product in a good yield. chemicalbook.com

Table 2: Bromination of this compound

| Reactant | Reagent | Acid/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | Sulfuric acid / Dichloromethane | 1-Bromo-3-nitro-5-trifluoromethyl-benzene | 89.6% | chemicalbook.com |

Recent research has focused on electrochemical methods for transforming this compound. A notable example is the electrochemical reduction to 3-trifluoromethylaniline derivatives. acs.org This method presents a more environmentally conscious alternative to traditional chemical reductions that use metal powders and often generate significant waste. acs.org The process involves a cathodic conversion in a sulfuric acid/methanolic medium, which generates 3-trifluoromethylanilinium bisulfate salts that can precipitate, simplifying the downstream processing. acs.org This electrochemical approach has been successfully scaled to produce decagram quantities and has been applied to a range of substituted 3-nitrobenzotrifluorides. acs.org During this process, under certain conditions, the formation of dimeric species such as 1,2-bis(3-(trifluoromethyl)phenyl)diazene has also been observed, resulting from the condensation of intermediate nitroso and hydroxylamine (B1172632) species. acs.org

Precursor to Biologically Active Molecules

This compound is a key building block in the synthesis of a wide array of biologically active molecules, particularly pharmaceuticals and agrochemicals. chemimpex.comnih.gov While the initial step is often the reduction to 3-aminobenzotrifluoride, this subsequent amine is a critical precursor for more complex heterocyclic structures. google.comchemicalbook.com For instance, derivatives of 3-aminobenzotrifluoride are used in the synthesis of quinolines and indazoles, which are important scaffolds in medicinal chemistry. chemicalbook.com The presence of the trifluoromethyl group is highly desirable in drug design as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. chemimpex.com

Advanced Applications of 3 Nitrobenzotrifluoride in Chemical Research

Pharmaceutical Development and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability. 3-Nitrobenzotrifluoride, possessing this critical functional group, is a valuable starting material in medicinal chemistry.

This compound is a crucial building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) and their intermediates. Its chemical structure allows for diverse modifications, leading to the creation of novel therapeutic agents.

This compound is an essential precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, it is a key starting material for producing 3-amino-2-methylbenzotrifluoride, a vital intermediate in the preparation of potent anti-inflammatory and analgesic compounds. google.com One such therapeutic agent is 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid, which demonstrates significant anti-inflammatory and analgesic properties. google.com Another example is N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid, also a notable anti-inflammatory agent. google.com The synthesis process involves the nitration of benzotrifluoride (B45747) to yield this compound, followed by methylation and subsequent reduction of the nitro group to an amino group, forming the crucial intermediate. google.com

| Final Compound | Key Intermediate | Therapeutic Application |

|---|---|---|

| 2-(2-methyl-3-trifluoromethyl)anilino nicotinic acid | 3-amino-2-methylbenzotrifluoride | Anti-inflammatory, Analgesic |

| N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid | 3-amino-2-methylbenzotrifluoride | Anti-inflammatory |

While this compound is not a direct precursor in the most common synthetic routes for the antifungal drug Fluconazole, the broader class of fluorinated aromatic compounds is central to its synthesis. The synthesis of Fluconazole typically starts from 1,3-difluorobenzene (B1663923). google.comgoogleapis.com The key steps involve the acylation of 1,3-difluorobenzene to form an acetophenone (B1666503) derivative, followed by the introduction of the triazole moieties. google.comgoogle.com

Derivatives of nitrobenzotrifluoride have been investigated for their potential as antibacterial and anti-tumor agents. For example, a series of novel dinitrobenzotrifluoride-containing o-hydroxybenzylamine derivatives were designed and synthesized as potential antibacterial agents. nih.gov These compounds have shown inhibitory activity against FabH, an enzyme crucial for the fatty acid biosynthesis cycle in bacteria. nih.gov Additionally, the antitumor drug tirapazamine, a 3-amino-1,2,4-benzotriazine-1,4-dioxide, and its derivatives, which can be conceptually linked to nitroaromatic precursors, have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com

| Compound Class | Target/Mechanism | Therapeutic Potential |

|---|---|---|

| Dinitrobenzotrifluoride-containing o-hydroxybenzylamine derivatives | FabH inhibition (bacterial fatty acid synthesis) | Antibacterial |

| Tirapazamine and its derivatives | Not specified in antibacterial context | Antitumor, Antibacterial |

Nitro-containing compounds are a significant area of research for the development of new antitubercular agents. A series of 5-nitrofuran-triazole conjugates have been synthesized and shown to have potent antimicrobial and antitubercular activity against Mycobacterium tuberculosis. nih.gov Specifically, certain compounds from this series demonstrated high efficacy, with one compound showing a minimum inhibitory concentration (MIC) value of 0.25 μg/ml against the H37Rv strain of Mycobacterium tuberculosis. nih.gov These compounds also exhibited promising antibacterial activity against resistant strains like MRSA and were effective in inhibiting biofilm formation. nih.gov

This compound is utilized in organic synthesis, including in the medical field for the creation of benzyl (B1604629) fluoride (B91410) and various thiazide derivatives. guidechem.com The synthesis of benzyl fluorides can be achieved through various methods, including the fluorination of benzylic C-H bonds. organic-chemistry.org Thiazide derivatives, a class of diuretics, can also be synthesized using precursors derived from fluorinated aromatic compounds. For instance, new hydrochlorothiazide (B1673439) derivatives with antimicrobial properties have been prepared. rjptonline.org

Design and Synthesis of Bioactive Compounds

This compound serves as a pivotal starting material in the synthesis of a variety of bioactive compounds, primarily through its derivative, 3-aminobenzotrifluoride. The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry. nih.govwechemglobal.com It is known to enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.gov Furthermore, the -CF3 group can increase metabolic stability and binding affinity to biological targets. nih.govwechemglobal.com

One notable application of 3-aminobenzotrifluoride, derived from this compound, is in the production of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a key intermediate in the synthesis of Flufenamic acid . This compound is synthesized through the reaction of 3-aminobenzotrifluoride with 2-chlorobenzoic acid.

Another significant bioactive compound synthesized from a 3-aminobenzotrifluoride core is Leflunomide , an isoxazole (B147169) derivative used in the treatment of rheumatoid arthritis. The synthesis involves the reaction of 3-aminobenzotrifluoride with 2-cyano-3-cyclopropyl-3-oxopropanoic acid ethyl ester.

The versatility of the benzotrifluoride scaffold is further demonstrated in the synthesis of psychiatric medications. For example, it is a precursor for drugs such as Fluphenazine and Triflupromazine , which are used in the management of schizophrenia. The trifluoromethyl group in these compounds is crucial for their antipsychotic activity.

Below is a table summarizing key bioactive compounds synthesized from this compound derivatives:

| Bioactive Compound | Therapeutic Class | Key Synthetic Precursor (from this compound) |

| Flufenamic acid | Anti-inflammatory | 3-Aminobenzotrifluoride |

| Leflunomide | Anti-rheumatic | 3-Aminobenzotrifluoride |

| Fluphenazine | Antipsychotic | 3-(Trifluoromethyl)aniline |

| Triflupromazine | Antipsychotic | 3-(Trifluoromethyl)aniline |

Modulation of Biological Pathways

The incorporation of the trifluoromethyl group from this compound into drug molecules can significantly modulate their interaction with biological pathways. The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, thereby influencing its binding to receptors and enzymes. wechemglobal.com This can lead to enhanced potency and selectivity of the drug.

For instance, in the context of glucocorticoid receptor ligands, replacing a trifluoromethyl group with other substituents was found to alter the functional behavior of the ligands from agonists to antagonists. nih.gov This highlights the critical role of the -CF3 group in dictating the pharmacological response by influencing the conformation of the receptor. nih.gov

Furthermore, the nitroaromatic structure of this compound itself is relevant to the modulation of biological pathways. Nitroaromatic compounds can undergo bioreduction in biological systems, a process that is central to the mechanism of action for certain antimicrobial and anticancer agents. scielo.br This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules and disrupt biological pathways. The bioreduction process is often mediated by nitroreductase enzymes. nih.gov

The metabolic stability conferred by the trifluoromethyl group is another crucial factor. nih.gov By being resistant to oxidative metabolism, the -CF3 group can prolong the half-life of a drug, allowing it to exert its modulatory effects on a biological pathway for a longer duration. nih.gov

Agrochemical Formulation and Development

Production of Herbicides and Insecticides

This compound is a key building block in the agrochemical industry, particularly for the synthesis of herbicides. Its derivative, 3-aminobenzotrifluoride, is a common intermediate in the manufacturing of several commercial herbicides. guidechem.comchemicalbook.com The trifluoromethyl group is a desirable feature in agrochemicals as it can enhance their herbicidal efficacy. researchgate.net

Examples of herbicides synthesized using 3-aminobenzotrifluoride include:

Fluometuron : A urea-based herbicide used for weed control in cotton and sugarcane.

Fluorochloridone : A herbicide used for pre-emergence weed control in various crops.

Diflufenican is a widely used herbicide for the control of broad-leaved weeds in cereals. researchgate.net The synthesis of Diflufenican involves the use of 3-trifluoromethyl phenol (B47542), which can be derived from this compound.

A patented synthesis method for Diflufenican involves the following key steps google.com:

Reaction of a 2-halogenated nicotinic acid with 3-trifluoromethyl phenol to produce a 3-(trifluoromethyl)phenyl 2-halogenated nicotinic acid ester.

The subsequent reaction of this ester with 2,4-difluoroaniline, in the presence of a copper-based catalyst, yields Diflufenican. google.com

This synthetic route highlights the importance of the trifluoromethylphenoxy moiety, derived from the this compound structure, in the final herbicidal molecule.

The benzotrifluoride scaffold, originating from this compound, is actively being explored in the development of novel herbicides with new modes of action to combat the growing issue of herbicide resistance. The unique properties of the trifluoromethyl group make it a valuable component in the design of new herbicidal molecules.

Research into novel picolinic acid herbicides has shown that derivatives containing a pyrazolyl group with a trifluoromethyl substituent exhibit significant herbicidal activity. mdpi.com These studies focus on the structure-activity relationship to optimize the herbicidal efficacy of these new chemical scaffolds. mdpi.com

Enhancing Efficacy and Environmental Stability of Agrochemicals

The presence of the trifluoromethyl group, introduced via this compound, in agrochemical molecules offers several advantages that enhance their efficacy and influence their environmental stability.

Enhanced Efficacy:

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its penetration through the waxy cuticle of plant leaves, leading to better uptake and higher herbicidal activity. researchgate.netnih.gov

Environmental Stability: The high stability of the C-F bond also contributes to the persistence of trifluoromethylated agrochemicals in the environment. acs.org While this can lead to longer-lasting weed control, it also raises considerations about their environmental fate. acs.orgipminstitute.org Research on the environmental fate of such compounds is crucial to assess their potential for long-term contamination. acs.orgresearchgate.net

The table below summarizes the effects of the trifluoromethyl group on agrochemical properties:

| Property | Effect of Trifluoromethyl Group | Consequence |

| Lipophilicity | Increased | Enhanced uptake by weeds, improved efficacy. researchgate.netnih.gov |

| Metabolic Stability | Increased | Prolonged herbicidal activity within the plant. nih.gov |

| Environmental Persistence | Increased | Longer duration of weed control, requires environmental fate assessment. acs.orgipminstitute.org |

Material Science and Specialty Chemicals

In the realm of material science, this compound serves as a fundamental building block for a range of high-performance materials and specialty chemicals. The presence of the trifluoromethyl (-CF3) group is particularly influential, contributing to enhanced thermal stability, chemical resistance, and other valuable properties in the final products. chemimpex.com

Development of High-Performance Materials

This compound is a key precursor in the production of fluorinated compounds, which are integral to the development of high-performance materials. chemimpex.com Its role as an intermediate allows for the incorporation of the trifluoromethyl group into larger polymer backbones or material structures. This group is known for its high electronegativity and stability, which can significantly enhance the properties of the resulting materials. The compound contributes to advancements in materials science and chemical engineering by enabling the synthesis of diverse and robust chemical compounds. guidechem.com

Synthesis of Polymers and Coatings with Enhanced Properties (e.g., Thermal Stability, Chemical Resistance)

The distinctive properties of 3-NBTF make it a valuable intermediate for formulators in the coatings and plastics industries. chemimpex.com It is used as a building block in the synthesis of polymers and coatings designed to withstand harsh environmental conditions. The inclusion of the trifluoromethyl group from 3-NBTF into the molecular structure of these materials can lead to:

Enhanced Thermal Stability: The strong carbon-fluorine bonds in the -CF3 group contribute to materials that can resist thermal degradation at higher temperatures.

Increased Chemical Resistance: The fluorine atoms provide a protective shield, making the materials less susceptible to attack by various chemicals and solvents. chemimpex.com

These properties are critical for applications in aerospace, automotive, and industrial sectors where materials are exposed to extreme temperatures and corrosive environments.

Intermediates for Dyes and Specialty Chemicals

Historically and currently, this compound is widely utilized in the synthesis of dyes, pesticides, and pharmaceuticals. myuchem.com It serves as a crucial intermediate, undergoing further chemical transformations to produce a wide array of complex molecules. For instance, the reduction of the nitro group in 3-NBTF to an amine group yields 3-Aminobenzotrifluoride, another important chemical precursor. guidechem.com

Its application as an intermediate extends to numerous specialty chemicals, including active pharmaceutical ingredients. Below is a table of representative chemicals that can be synthesized using this compound as a starting material or key intermediate. chemicalbook.com

| Compound Name | CAS Number | Chemical Class | Primary Application/Use |

| 3-Aminobenzotrifluoride | 98-16-8 | Amine | Intermediate for pharmaceuticals, agrochemicals, and dyes |

| Flutamide | 13311-84-7 | Non-steroidal antiandrogen | Pharmaceutical (prostate cancer treatment) |

| Bendroflumethiazide | 73-48-3 | Thiazide diuretic | Pharmaceutical (antihypertensive) |

| 7-(Trifluoromethyl)quinoline | 322-97-4 | Heterocyclic compound | Intermediate in chemical synthesis |

| 2-Amino-4-trifluoromethylbenzonitrile | 654-70-6 | Benzonitrile | Intermediate for pharmaceuticals (e.g., Bicalutamide) |

Analytical Chemistry and Environmental Monitoring

Reference Standard in Analytical Methods

This compound serves as a critical reference standard for its own identification and quantification in various analytical protocols. pharmaffiliates.comchemimpex.com The availability of a pure, certified reference material is fundamental to achieving accurate and reproducible results in chromatography and other quantitative techniques. sigmaaldrich.com It is used to calibrate instrumentation, validate analytical methods, and ensure that measurements of the compound in environmental or industrial samples are reliable.

In analytical chemistry, a reference standard like this compound is essential for:

Method Development and Validation: Establishing the performance characteristics of a new analytical method, including its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Instrument Calibration: Creating calibration curves on instruments such as gas chromatographs (GC) and high-performance liquid chromatographs (HPLC) to determine the concentration of the analyte in unknown samples. cdc.gov

Quality Control: Regularly analyzing the standard to ensure the analytical system is performing correctly over time.

While primarily used as a standard for its own analysis, its stable, well-characterized nature makes it a suitable compound for broader system suitability tests in methods developed for other nitroaromatic or fluorinated compounds. cdc.govepa.gov

The table below summarizes the analytical techniques where a this compound standard is essential.

| Analytical Technique | Detector | Purpose of Standard | Application Area |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Quantification, Method Validation | Environmental Monitoring, Industrial QC |

| Gas Chromatography (GC) | Electron Capture Detector (ECD), Flame Ionization Detector (FID), Mass Spectrometry (MS) | Identification, Quantification | Environmental Analysis, Chemical Synthesis Control |

Detection and Quantification of Pollutants in Environmental Assessments

This compound and related nitroaromatic compounds are recognized as potential environmental contaminants, often originating from industrial activities. nih.gov These compounds are used as chemical intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals. epa.govnih.govguidechem.com Consequently, their presence in soil and groundwater can indicate contamination from industrial discharge or improper waste disposal. nih.govnj.gov Environmental assessments, therefore, include the monitoring of these compounds to gauge the extent of pollution and ensure compliance with regulatory standards. chemimpex.com

The detection of benzotrifluoride and its derivatives, including this compound, has been a key component of environmental monitoring programs in areas with historical industrial contamination. For instance, a significant contamination event in the Veneto region of Italy prompted the development of specific analytical methods to determine and quantify benzotrifluoride and its derivatives in groundwater. researchgate.net

Sensitive analytical methods are required to detect the typically low concentrations of these pollutants in environmental matrices. Chromatographic techniques are most commonly employed for this purpose. nih.gov High-resolution gas chromatography (HRGC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for accurate identification and quantification. cdc.govcdc.gov Studies have demonstrated the use of GC with electron capture detection (GC-ECD) as a highly selective method for analytes containing nitro groups. nih.gov

The table below presents findings from various studies on the detection of nitroaromatic compounds in environmental samples, highlighting the methods used and their performance.

| Compound Class | Analytical Method | Sample Matrix | Limit of Detection (LOD) | Reference |

| Nitro compounds (general) | DI-SDME GC-ECD | Deionized Water | 0.01 to 0.09 µg/L | nih.gov |

| Nitro compounds (general) | DI-SDME GC-ECD | Tap Water | 0.01 to 0.06 µg/L | nih.gov |

| Nitro compounds (general) | DI-SDME GC-ECD | Seawater | 0.01 to 0.03 µg/L | nih.gov |

| Nitrophenols | Boronate Affinity Sorptive Extraction with HPLC-DAD | Wastewater, Tap, Lake, and River Water | 0.097 to 0.28 µg/L | nih.gov |

| Nitroaromatic Compounds (NACs) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Atmospheric Fine Particulate Matter (PM2.5) | 0.10 to 0.23 ng/mL | ugent.be |